REACTION_SMILES
|
[C:1]([CH3:2])(=[S:3])[O-:4].[CH3:18][N:19]1[CH2:20][CH2:21][CH2:22][C:23]1=[O:24].[Cl:6][CH:7]([C:8](=[O:9])[OH:10])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[K+:5]>>[C:1]([CH3:2])([S:3][CH:7]([C:8](=[O:9])[OH:10])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)=[O:4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC([O-])=S
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(Cl)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)SC(Cc1ccccc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[S:3])[O-:4].[CH3:18][N:19]1[CH2:20][CH2:21][CH2:22][C:23]1=[O:24].[Cl:6][CH:7]([C:8](=[O:9])[OH:10])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[K+:5]>>[C:1]([CH3:2])([S:3][CH:7]([C:8](=[O:9])[OH:10])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)=[O:4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC([O-])=S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(Cl)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)SC(Cc1ccccc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[S:3])[O-:4].[CH3:18][N:19]1[CH2:20][CH2:21][CH2:22][C:23]1=[O:24].[Cl:6][CH:7]([C:8](=[O:9])[OH:10])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[K+:5]>>[C:1]([CH3:2])([S:3][CH:7]([C:8](=[O:9])[OH:10])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)=[O:4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC([O-])=S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(Cl)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)SC(Cc1ccccc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |